1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol
Overview
Description
1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a pyrrolidine ring attached to a fluoropyridine moiety, making it a valuable entity in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, including the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF).
Coupling with Pyrrolidine: The fluoropyridine is then coupled with pyrrolidine through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in materials science and catalysis, where its unique properties are leveraged for specific industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the pyridine ring plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler analog with similar reactivity but lacking the pyrrolidine moiety.
4-Fluoropyridine: Another analog with the fluorine atom in a different position, affecting its chemical behavior.
Pyrrolidin-3-ol: The pyrrolidine component without the fluoropyridine moiety.
Uniqueness
1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol is unique due to the combination of the fluoropyridine and pyrrolidine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-5-12-3-1-8(9)10(15)13-4-2-7(14)6-13/h1,3,5,7,14H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADNOYVUHYXDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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